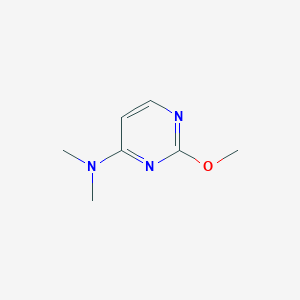

2-Methoxy-N,N-dimethylpyrimidin-4-amine

Description

Overview of Pyrimidine (B1678525) Heterocyclic Systems in Chemical Research

Pyrimidines are six-membered heterocyclic aromatic organic compounds containing two nitrogen atoms at positions 1 and 3 of the ring. This core structure is a fundamental building block of life, most notably as a component of the nucleobases cytosine, thymine, and uracil, which are essential parts of DNA and RNA. mdpi.comtandfonline.com The pyrimidine scaffold's versatility and biological importance have made it a subject of intense research in organic and medicinal chemistry. nih.govresearchtrend.net

The arrangement of nitrogen atoms in the pyrimidine ring creates a unique electronic profile, influencing its reactivity and ability to participate in various chemical transformations. This has enabled chemists to synthesize a vast library of pyrimidine derivatives with diverse biological activities. nih.gov These derivatives are integral to the development of a wide array of pharmaceuticals, including antimicrobial, anticancer, and anti-inflammatory agents. gsconlinepress.commdpi.com

Structural Characteristics of Amine-Substituted Pyrimidines

In the case of "2-Methoxy-N,N-dimethylpyrimidin-4-amine," the pyrimidine core is substituted at two key positions. The methoxy (B1213986) group at position 2 is an electron-donating group, which can influence the aromaticity and reactivity of the pyrimidine ring. The N,N-dimethylamine group at position 4 is also an electron-donating group and a tertiary amine, which will affect the molecule's basicity and its potential to engage in intermolecular interactions. The specific arrangement of these substituents gives the molecule a unique three-dimensional shape and electronic distribution, which are key determinants of its potential biological activity.

Historical Context of Pyrimidine Derivative Synthesis and Research

The history of pyrimidine chemistry dates back to the 19th century, with significant advancements in the synthesis of its derivatives occurring over the following decades. Early research was closely tied to the study of nucleic acids and their components. The de novo synthesis of pyrimidines, a fundamental metabolic pathway, was a key area of investigation, with orotic acid being identified as a crucial precursor in the mid-20th century. rmit.edu.vn

The development of synthetic methodologies, such as the Biginelli reaction, provided efficient ways to construct the pyrimidine ring from simple precursors, opening the door for the creation of a wide range of derivatives. mdpi.com This has allowed for the systematic exploration of the structure-activity relationships of pyrimidine-based compounds, leading to the discovery of numerous drugs with a pyrimidine core. mdpi.com The evolution of synthetic techniques continues to be a driving force in pyrimidine research, enabling the creation of more complex and targeted molecules. nih.gov

Current Research Trajectories in Pyrimidine Chemistry

Modern research in pyrimidine chemistry is highly focused on the design and synthesis of novel derivatives with specific biological targets. nbinno.comdntb.gov.ua The diverse pharmacological activities exhibited by pyrimidine-based compounds have made them privileged scaffolds in drug discovery. nih.gov Current efforts are directed towards developing new anticancer, antiviral, and antimicrobial agents by modifying the pyrimidine core with various functional groups. gsconlinepress.commdpi.com

Researchers are also exploring the use of pyrimidine derivatives in materials science and as catalysts in organic reactions. The unique electronic properties of the pyrimidine ring make it an attractive component for the development of new functional materials. As our understanding of the biological roles of pyrimidines deepens, so too does the potential for creating innovative and effective pyrimidine-based technologies and therapeutics. tandfonline.com

| Property | Value |

| CAS Number | 57054-82-7 |

| Molecular Formula | C7H11N3O |

| Molecular Weight | 153.19 g/mol |

Further research is required to fully elucidate the chemical and biological characteristics of "this compound" and to determine its potential applications.

Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-N,N-dimethylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O/c1-10(2)6-4-5-8-7(9-6)11-3/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNVMODFGYCIDRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80575887 | |

| Record name | 2-Methoxy-N,N-dimethylpyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80575887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57054-82-7 | |

| Record name | 2-Methoxy-N,N-dimethylpyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80575887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Spectroscopic and Structural Elucidation Techniques for 2 Methoxy N,n Dimethylpyrimidin 4 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Pyrimidine (B1678525) Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, chemists can deduce the connectivity and chemical environment of atoms within a molecule. uobasrah.edu.iq For pyrimidine derivatives, NMR provides unambiguous data for assigning the positions of substituents on the heterocyclic ring. researchgate.net

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their chemical environments, and their proximity to other protons. For 2-Methoxy-N,N-dimethylpyrimidin-4-amine, the spectrum is expected to show distinct signals for the protons on the pyrimidine ring, the methoxy (B1213986) group, and the N,N-dimethylamino group.

The pyrimidine ring itself has two aromatic protons. Due to the substitution pattern, these protons are in different chemical environments and are expected to appear as doublets because of spin-spin coupling. The proton at position 6 (H-6) is typically downfield compared to the proton at position 5 (H-5). The methoxy (-OCH₃) protons and the N,N-dimethyl (-N(CH₃)₂) protons are expected to appear as sharp singlets as they are not coupled to other protons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H-6 (Pyrimidine ring) | ~8.0-8.2 | Doublet (d) |

| H-5 (Pyrimidine ring) | ~6.2-6.4 | Doublet (d) |

| -OCH₃ (Methoxy) | ~3.9-4.1 | Singlet (s) |

| -N(CH₃)₂ (Dimethylamino) | ~3.1-3.3 | Singlet (s) |

Note: The chemical shifts are predicted based on typical values for substituted pyrimidines and related structures. Actual experimental values may vary depending on the solvent and other experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Characterization

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in a molecule gives a distinct signal. For this compound, six distinct signals are expected in the ¹³C NMR spectrum, corresponding to the four carbons of the pyrimidine ring and the two carbons of the methyl groups.

The chemical shifts of the pyrimidine ring carbons are influenced by the electronegativity of the adjacent nitrogen atoms and the electronic effects of the substituents. The carbon atom at position 2 (C-2), bonded to a nitrogen and the methoxy group, and the carbon at position 4 (C-4), bonded to two nitrogens and the dimethylamino group, are expected to be significantly downfield. The methoxy carbon (-OCH₃) and the dimethylamino carbons (-N(CH₃)₂) will appear in the aliphatic region of the spectrum. oregonstate.edulibretexts.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 (Pyrimidine ring) | ~165-170 |

| C-4 (Pyrimidine ring) | ~162-167 |

| C-6 (Pyrimidine ring) | ~155-160 |

| C-5 (Pyrimidine ring) | ~90-95 |

| -OCH₃ (Methoxy) | ~53-58 |

| -N(CH₃)₂ (Dimethylamino) | ~37-42 |

Note: The chemical shifts are predicted based on typical values for substituted pyrimidines and general additive rules. researchgate.net Actual experimental values can vary.

Advanced NMR Techniques for Stereochemical and Conformational Studies (e.g., NOESY, COSY)

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning signals and determining the detailed structure of complex molecules. wikipedia.org

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other (typically through 2-4 bonds). libretexts.org In this compound, a COSY spectrum would show a cross-peak connecting the signals of the H-5 and H-6 protons, confirming their adjacent positions on the pyrimidine ring. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are connected through bonds. libretexts.org This is particularly useful for determining conformation and the relative orientation of substituents. For this compound, a NOESY spectrum would be expected to show correlations (cross-peaks) between:

The methoxy (-OCH₃) protons and the H-5 proton of the pyrimidine ring, confirming the spatial proximity of these groups.

The N,N-dimethyl (-N(CH₃)₂) protons and the H-5 proton, providing further evidence for the substituent arrangement. youtube.com

Vibrational Spectroscopy Applications

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. biointerfaceresearch.com

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. It is an excellent tool for identifying the presence of specific functional groups. researchgate.net

For this compound, the IR spectrum would display characteristic absorption bands corresponding to its structural features. The aromatic C-H stretching vibrations of the pyrimidine ring typically appear just above 3000 cm⁻¹. The aliphatic C-H stretching vibrations of the methyl groups in the methoxy and dimethylamino substituents are found just below 3000 cm⁻¹. The region between 1600 and 1400 cm⁻¹ is characteristic of the pyrimidine ring, containing C=C and C=N stretching vibrations. The C-O stretching of the methoxy group and the C-N stretching of the dimethylamino group would also produce strong, characteristic bands.

Table 3: Predicted IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3050-3150 | Medium-Weak |

| Aliphatic C-H Stretch | 2850-2980 | Medium-Strong |

| C=N and C=C Ring Stretching | 1400-1600 | Strong |

| Asymmetric C-O-C Stretch (Ether) | 1200-1275 | Strong |

| Symmetric C-O-C Stretch (Ether) | 1000-1075 | Strong |

| C-N Stretch (Aromatic Amine) | 1250-1350 | Strong |

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy is a complementary technique to IR spectroscopy. It involves scattering of monochromatic light from a molecule and is particularly sensitive to vibrations that involve a change in the polarizability of the molecule. For aromatic and heterocyclic systems, Raman spectroscopy is highly effective for characterizing skeletal vibrations.

The Raman spectrum of this compound would be dominated by bands corresponding to the vibrations of the pyrimidine ring. researchgate.net The ring breathing mode, a symmetric vibration where the entire ring expands and contracts, typically gives a very strong and characteristic Raman signal for pyrimidine derivatives. olemiss.edu Other in-plane and out-of-plane ring deformations would also be visible. While C-H stretching vibrations are also present, the ring vibrations are often the most informative feature in the Raman spectrum of such compounds. researchgate.net The presence of substituents will cause shifts in the vibrational frequencies of the parent pyrimidine ring, providing further structural information. documentsdelivered.com

Mass Spectrometric Investigations for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight of a compound and gaining structural insights through the analysis of its fragmentation patterns. In electron impact mass spectrometry (EI-MS), the molecule is ionized, forming a molecular ion (M+•) whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound. For this compound (C₇H₁₁N₃O), the molecular ion peak would be expected at an m/z corresponding to its molecular weight.

The fragmentation of the molecular ion provides a "fingerprint" that helps in structural elucidation. The fragmentation pathways for pyrimidine derivatives are influenced by the stability of the aromatic ring and the nature of its substituents. sapub.org Common fragmentation processes involve the loss of small, stable neutral molecules or radicals. researchgate.net For this compound, the fragmentation is expected to proceed through several key pathways:

Alpha-Cleavage: The bonds adjacent to the heteroatoms (nitrogen and oxygen) are susceptible to cleavage. A primary fragmentation event could be the loss of a methyl radical (•CH₃) from the dimethylamino group, which is a common pathway for N,N-dimethyl-substituted amines. nih.gov Another possibility is the cleavage of the methoxy group, leading to the loss of a methyl radical or a methoxy radical (•OCH₃).

Loss of Neutral Molecules: The molecular ion can lose stable neutral molecules. For instance, the loss of methylenimine (CH₂=NH) from the dimethylamino group is a characteristic fragmentation for this type of substituent. researchgate.net

Ring Cleavage: Following initial fragmentations, the pyrimidine ring itself can undergo cleavage. This often involves the loss of hydrogen cyanide (HCN), a characteristic fragmentation for nitrogen-containing heterocyclic rings. iosrjournals.org

These fragmentation patterns result in a series of fragment ions with specific m/z values, which collectively form the mass spectrum of the compound.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

| Process | Lost Fragment | Fragment Ion (m/z) | Notes |

|---|---|---|---|

| Molecular Ion | - | 153 | Corresponds to the molecular weight of C₇H₁₁N₃O. |

| Loss of Methyl Radical | •CH₃ | 138 | Likely from the N,N-dimethylamino or methoxy group. |

| Loss of Methoxy Radical | •OCH₃ | 122 | Cleavage of the C-O bond at position 2. |

| Loss of Dimethylamino Radical | •N(CH₃)₂ | 109 | Cleavage of the C-N bond at position 4. |

| Ring Fragmentation | HCN | Varies | Loss of hydrogen cyanide from various fragment ions. |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Aromaticity

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. libretexts.org This technique is particularly useful for analyzing compounds with chromophores, such as aromatic rings and systems with conjugated π-bonds or heteroatoms with non-bonding electrons. The pyrimidine ring in this compound is an aromatic heterocycle, making it well-suited for UV-Vis analysis.

The spectrum provides information about the electronic transitions within the molecule, primarily:

π → π* Transitions: These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically observed in compounds with double or triple bonds and aromatic systems. These transitions are generally high-intensity. libretexts.org

n → π* Transitions: This type of transition involves moving an electron from a non-bonding orbital (n), such as the lone pair on a nitrogen or oxygen atom, to a π* antibonding orbital. youtube.com These transitions are typically of lower intensity compared to π → π* transitions and occur at longer wavelengths. youtube.com

For pyrimidine derivatives, absorption bands are observed in the UV region. nih.govnih.gov The positions (λmax) and intensities of these bands are influenced by the substituents on the pyrimidine ring. Auxochromes like the methoxy (-OCH₃) and dimethylamino (-N(CH₃)₂) groups can cause a bathochromic shift (shift to longer wavelengths) and a hyperchromic effect (increase in absorption intensity). The UV-Vis spectrum helps confirm the presence of the aromatic pyrimidine core and provides insight into its electronic environment. rsc.orgrsc.org

Table 2: Typical Electronic Transitions for Substituted Pyrimidines

| Transition Type | Typical Wavelength Range (nm) | Description |

|---|---|---|

| π → π | 200 - 300 | High-intensity absorption related to the aromatic π-system. nih.gov |

| n → π | 270 - 350 | Lower-intensity absorption from heteroatom lone pairs. youtube.com |

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unambiguous data on bond lengths, bond angles, and torsional angles, allowing for a complete conformational analysis of the molecule. mdpi.com For this compound, a single-crystal X-ray diffraction study would reveal critical structural details.

Key information obtained from X-ray crystallography includes:

Molecular Geometry: The precise coordinates of each atom are determined, confirming the connectivity and providing exact measurements for all bond lengths and angles. researchgate.net This can confirm the planarity or any deviation thereof in the pyrimidine ring.

Conformation: The orientation of the methoxy and dimethylamino substituents relative to the pyrimidine ring can be established. For example, it would show whether the methoxy group is oriented in the plane of the ring or twisted out of the plane.

Intermolecular Interactions: The analysis reveals how molecules are packed in the crystal lattice, identifying non-covalent interactions such as hydrogen bonds, π-π stacking, or van der Waals forces that stabilize the crystal structure. acs.org

Table 3: Key Structural Parameters Determined by X-ray Crystallography

| Parameter | Description | Expected Value Range (from related structures) |

|---|---|---|

| C-N Bond Length (in ring) | Length of carbon-nitrogen bonds within the pyrimidine ring. | 1.32 - 1.38 Å |

| C-O Bond Length (methoxy) | Length of the bond between the ring carbon and methoxy oxygen. | 1.35 - 1.37 Å |

| C-N Bond Length (amino) | Length of the bond between the ring carbon and amino nitrogen. | 1.34 - 1.39 Å |

| Pyrimidine Ring Angles | Internal bond angles of the heterocyclic ring. | ~115° - 128° |

| Dihedral Angles | Torsional angles defining the orientation of substituents. | Variable |

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (typically carbon, hydrogen, nitrogen, and sulfur) in a compound. The results are used to determine the empirical formula of a substance, which is the simplest whole-number ratio of atoms in the compound. For a newly synthesized compound like this compound, elemental analysis serves as a crucial check of purity and confirms that the compound has the expected atomic composition. nih.gov

The theoretical elemental composition is calculated from the molecular formula (C₇H₁₁N₃O). The experimentally determined percentages must agree with the theoretical values, typically within a margin of ±0.4%, to validate the proposed formula.

Table 4: Elemental Analysis Data for this compound (C₇H₁₁N₃O)

| Element | Molecular Formula | Theoretical Mass % | Experimental Mass % (Hypothetical) |

|---|---|---|---|

| Carbon (C) | C₇H₁₁N₃O | 54.89% | 54.81% |

| Hydrogen (H) | 7.24% | 7.29% | |

| Nitrogen (N) | 27.43% | 27.35% | |

| Oxygen (O) | 10.44% | 10.55% |

Chemical Reactivity and Transformation Mechanisms of 2 Methoxy N,n Dimethylpyrimidin 4 Amine and Amine Substituted Pyrimidines

Mechanistic Studies of Nucleophilic Attack on the Pyrimidine (B1678525) Ring

The pyrimidine ring, similar to pyridine (B92270), is characterized by its electron-deficient nature, which makes it susceptible to nucleophilic attack. bhu.ac.in This reactivity is a cornerstone of its chemistry, particularly in nucleophilic aromatic substitution (SNAr) reactions. The presence of two nitrogen atoms in the ring significantly lowers the energy of the aromatic orbitals, facilitating the addition of nucleophiles. bhu.ac.in

Leaving groups located at the C2, C4, and C6 positions of the pyrimidine ring are readily displaced by nucleophiles. bhu.ac.in The attack of a nucleophile at these positions generates a negatively charged intermediate, often referred to as a Meisenheimer complex, where the charge is effectively stabilized by delocalization over both electronegative nitrogen atoms. stackexchange.comechemi.com This stabilization lowers the activation energy of the reaction, making the substitution process favorable. stackexchange.com

Historically, the SNAr mechanism has been widely accepted to proceed via a two-step addition-elimination sequence involving the discrete Meisenheimer intermediate. nih.gov However, recent kinetic isotope effect studies and computational analyses suggest that many SNAr reactions, particularly on heterocyclic rings like pyrimidine with good leaving groups (e.g., Cl, Br), may in fact proceed through a concerted mechanism. nih.gov In this concerted pathway, the bond formation with the nucleophile and the bond breaking with the leaving group occur simultaneously, avoiding a high-energy intermediate. For substitutions on pyrimidine, computational models predict that concerted mechanisms are likely very common, whereas stepwise mechanisms are less probable. nih.gov

The reactivity of the pyrimidine ring is further influenced by its substituents. The 2-methoxy and 4-dimethylamino groups in 2-Methoxy-N,N-dimethylpyrimidin-4-amine are both electron-donating, which would generally be expected to decrease the ring's susceptibility to nucleophilic attack compared to an unsubstituted or halogen-substituted pyrimidine. However, the methoxy (B1213986) group at the C2 position can also act as a leaving group, enabling substitution reactions at this site.

Regioselectivity and Stereoselectivity in Pyrimidine Transformations

Regioselectivity in nucleophilic aromatic substitution on the pyrimidine ring is dictated by a combination of electronic and steric factors. The C2, C4, and C6 positions are electronically activated for nucleophilic attack due to their ortho or para relationship to the ring nitrogen atoms. stackexchange.comechemi.com When a nucleophile attacks at these positions, the resulting anionic intermediate has a resonance form where the negative charge resides on an electronegative nitrogen atom, providing significant stabilization. stackexchange.comechemi.com Conversely, attack at C5 does not allow for this charge delocalization onto a nitrogen atom, making this position significantly less reactive towards nucleophiles.

In polysubstituted pyrimidines, the existing substituents play a crucial role in directing incoming nucleophiles. The relative reactivity of different positions can be finely tuned. For instance, in pyrido[3,2-d]pyrimidine (B1256433) systems, which contain a fused pyridine and pyrimidine ring, an aryl substituent at C4 activates the C2 position for nucleophilic attack more effectively than an electron-donating amino group at C4. acs.org The nature of the nucleophile can also influence the outcome, although the inherent electronic preferences of the ring often dominate. Studies on 2,8-dichloropyrido[3,2-d]pyrimidines showed that amination reactions exhibit high regioselectivity for the C2 position. acs.orgnih.gov Thiolation, however, was found to be more sensitive to the nature of other substituents on the ring. acs.orgnih.gov

The following table summarizes observed regioselectivity in the transformation of some substituted diazines, illustrating the directing effects of various functional groups.

| Heterocycle Core | Substituents | Nucleophile/Reaction | Major Product Site | Reference |

| 3,6-Dichloropyridazine | 4-Alkylamine | Suzuki-Miyaura Coupling | C3 | rsc.org |

| 3,6-Dichloropyridazine | 4-Alkoxy | Suzuki-Miyaura Coupling | C6 | rsc.org |

| 2,8-Dichloropyrido[3,2-d]pyrimidine | 4-Aryl, 6-Substituted | Benzylamine | C2 | acs.org |

| 2,8-Dichloropyrido[3,2-d]pyrimidine | 4-Aryl, 6-Substituted | Thiolates | C2 (influenced by C6-substituent) | acs.org |

| 5-Bromo-2-chloropyrimidine | Arylboronic acid | Suzuki-Miyaura Coupling | C5 | rsc.org |

Stereoselectivity is less commonly a factor in reactions involving the aromatic pyrimidine core itself, but it becomes critical when reactions involve chiral centers in the substituents or when the pyrimidine ring is reduced, creating stereocenters on the resulting non-aromatic ring.

Ring Opening and Rearrangement Pathways

While the pyrimidine ring is aromatic, it can undergo ring-opening reactions under certain conditions, typically initiated by a nucleophilic attack. rsc.org The stability of the ring is influenced by its substituents; electron-donating groups tend to increase stability, whereas electron-withdrawing groups can make the ring more susceptible to cleavage. rsc.org

One notable pathway involves the Dimroth rearrangement, which is characterized by the ring opening of an N-alkylated iminopyrimidine followed by recyclization. rsc.org This process effectively results in the exchange of an exocyclic and an endocyclic nitrogen atom.

Another mechanism for ring cleavage has been observed in pyrimidine derivatives that are unsubstituted at the C2 position. rsc.org The reaction is proposed to involve the attack of a nucleophile (such as a water molecule or hydroxide (B78521) ion) at the C2 position. This is followed by a series of electronic rearrangements that ultimately lead to the cleavage of the ring. For example, certain 4-amino-5-cyano-6-chloropyrimidines have been shown to undergo ring cleavage with ease when heated with dilute acids, yielding nitrile products. rsc.org The ease of this reaction was found to be dependent on the nature of the amino group at C4, with tertiary amines leading to high yields of the ring-opened product, while primary amines did not yield the product at all. rsc.org

Quaternization of a ring nitrogen atom significantly enhances the reactivity of the pyrimidine ring towards nucleophiles, making ring transformations possible under milder conditions. wur.nl For instance, while the hydrazinolysis of pyrimidine to form pyrazole (B372694) requires high temperatures, the same ring contraction can be achieved at room temperature using a 1-methylpyrimidinium salt. The mechanism involves the initial addition of the nucleophile to the C6 position, followed by ring fission between N1 and C6. wur.nl

Oxidation and Reduction Chemistry of Pyrimidine Amino-Methoxy Compounds

The oxidation and reduction of pyrimidine derivatives are important transformations. Due to their relatively low aromaticity compared to benzene, pyrimidines can be reduced more easily than pyridine. researchgate.net Catalytic hydrogenation or reduction with reagents like sodium borohydride (B1222165) can lead to di- or tetrahydro-pyrimidine derivatives. researchgate.net The C5-C6 double bond is a common site for reduction.

Oxidation reactions can target either the pyrimidine ring itself or its substituents. Alkyl-substituted pyrimidines can undergo oxidation of the side chain to form carboxylic acids when treated with strong oxidizing agents like potassium permanganate. researchgate.net Oxidation can also occur directly on the pyrimidine ring, leading to the formation of diols or epoxides, for example, when using reagents like dimethyldioxirane. researchgate.net

The nitrogen atoms of the pyrimidine ring can also be oxidized to form N-oxides. This transformation is typically achieved using peroxy acids or a mixture of hydrogen peroxide and trifluoroacetic anhydride. rsc.org The introduction of an N-oxide group can significantly alter the electronic properties of the ring, often activating it for further functionalization.

| Reaction Type | Reagent | Substrate Type | Product | Reference |

| Reduction | Sodium Borohydride | Pyrimidine | Tetrahydropyrimidine | researchgate.net |

| Oxidation | Potassium Permanganate (KMnO₄) | Alkylpyrimidine | Pyrimidinecarboxylic acid | researchgate.net |

| Oxidation | Dimethyldioxirane | Alkylpyrimidine | Diols, Epoxides | researchgate.net |

| N-Oxidation | H₂O₂ / TFAA | Fused Pyrimidine | Pyrimidine N-oxide | rsc.org |

Catalytic Roles of Related Amine-Substituted Pyrimidines in Organic Transformations (e.g., N,N-Dimethylpyridin-4-amine (DMAP))

While direct studies on the catalytic role of this compound are not widely reported, its structural similarity to N,N-Dimethylpyridin-4-amine (DMAP) allows for insightful comparisons. DMAP is a highly efficient nucleophilic catalyst widely used in organic synthesis, particularly for acyl transfer reactions like esterifications and amidations. wikipedia.orgcommonorganicchemistry.com

The catalytic activity of DMAP stems from the high nucleophilicity of its pyridine ring nitrogen, which is enhanced by the electron-donating resonance effect of the dimethylamino group at the 4-position. wikipedia.orgvaia.com The accepted mechanism for DMAP-catalyzed acylation (e.g., with an acid anhydride) involves the initial nucleophilic attack of the pyridine nitrogen on the anhydride. This step forms a highly reactive N-acylpyridinium ion intermediate. wikipedia.org This intermediate is much more electrophilic and susceptible to attack by a nucleophile (like an alcohol) than the original anhydride. After the alcohol attacks the acyl group, the DMAP catalyst is regenerated, completing the catalytic cycle. wikipedia.org

Given the structural analogy, amine-substituted pyrimidines can be expected to exhibit similar catalytic properties. The presence of the N,N-dimethylamino group at the C4 position of this compound should enhance the nucleophilicity of the ring nitrogens. This suggests potential applications as a catalyst in reactions where nucleophilic catalysis is required. The pyrimidine core, being more electron-deficient than a pyridine core, might modulate this catalytic activity in interesting ways compared to DMAP. Ionic liquids based on the DMAP scaffold have been synthesized and successfully employed as recyclable catalysts for various organic transformations, highlighting the versatility of this structural motif in catalysis. rsc.orgresearchgate.net

Synthetic Utility and Emerging Research Frontiers for 2 Methoxy N,n Dimethylpyrimidin 4 Amine As a Scaffold

Development of New Heterocyclic Compounds from Pyrimidine (B1678525) Precursors

The pyrimidine ring system is a foundational scaffold in the synthesis of a vast array of heterocyclic compounds due to its inherent reactivity and versatile functionalization points. nih.govresearchgate.net As a class, pyrimidines are frequently synthesized through the principal synthesis method, which involves the cyclization of β-dicarbonyl compounds with N-C-N containing molecules like amidines, urea, or guanidines. wikipedia.org This accessibility makes pyrimidine derivatives, including 2-Methoxy-N,N-dimethylpyrimidin-4-amine, valuable precursors for more complex molecular architectures. nih.gov

Synthetic strategies often leverage the electron-deficient nature of the carbon atoms at the 2-, 4-, and 6-positions of the pyrimidine ring, making them susceptible to nucleophilic substitution. wikipedia.org This reactivity allows for the introduction of diverse functional groups and the construction of new fused or linked heterocyclic systems. For instance, pyrimidine precursors can undergo condensation reactions with various reagents to yield fused systems like pyrazolo-pyrimidinones or pyrimido[1,6-c]pyrimidine scaffolds. nih.gov

Several catalyzed methods have been developed to facilitate the synthesis of pyrimidine-based compounds, including various cycloaddition reactions. mdpi.com These methods, such as [5+1] and [4+2] cycloadditions, allow for the construction of highly substituted pyrimidine rings from simpler acyclic precursors. mdpi.com For example, new N-arylpyrimidin-2-amine derivatives have been synthesized using palladium-catalyzed Buchwald-Hartwig amination, demonstrating a modern approach to functionalizing the pyrimidine core. mdpi.com The reaction of 2,3-dihydrofuran-2,3-diones with carbamates or thiourea (B124793) derivatives, proceeding through a diacylketene intermediate, leads to the formation of novel pyrimidin-4-ones and 1,3-oxazine-2,4(3H)-diones, highlighting the role of pyrimidines as key intermediates. clockss.org

Scaffold Exploration for Compound Library Synthesis and Diversification

The pyrimidine nucleus is a privileged scaffold in medicinal chemistry, widely utilized for the synthesis of compound libraries aimed at drug discovery. nih.gov Its structural versatility allows for modification at multiple positions, enabling the systematic exploration of chemical space and the optimization of biological activity. nih.gov The ability of the pyrimidine ring to act as a bioisostere for other aromatic systems, like the phenyl group, and its capacity to form crucial hydrogen bonds, contribute to its widespread use in creating diverse molecular libraries. nih.gov

The diversification of the pyrimidine scaffold is typically achieved by introducing various substituents at the C-2, C-4, and C-5 positions. For example, in the development of dual cholinesterase and Aβ-aggregation inhibitors, a 2,4-disubstituted pyrimidine ring served as a template. nih.gov Varying the substituents at these two positions allowed for the fine-tuning of inhibitory activity against different pathological targets. nih.gov Similarly, the tetrahydropyrido[4,3-d]pyrimidine core has been explored as a new scaffold for human topoisomerase II inhibitors, where modifications at the C2 and C4 positions were systematically investigated to establish structure-activity relationships. nih.gov

The synthesis of these libraries often employs robust and high-throughput chemical reactions. Multi-component reactions, such as the Biginelli reaction, are particularly valuable for generating pyrimidine derivatives with a high degree of molecular diversity from simple starting materials. mdpi.commdpi.com Modern synthetic methods, including palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction, further expand the possibilities for diversification, allowing for the introduction of a wide range of aryl and heteroaryl groups onto the pyrimidine core. mdpi.comnih.gov This strategic functionalization enables the creation of large collections of related compounds, which are essential for screening and identifying new therapeutic agents. nih.gov

Investigating Pyrimidine Derivatives for Enzyme Modulation Studies (e.g., Methyltransferase Inhibition, Kinase Interactions)

Pyrimidine derivatives are a prominent class of compounds investigated for their ability to modulate the activity of various enzymes, playing a crucial role in the development of targeted therapies. researchgate.net The pyrimidine scaffold's ability to engage in specific hydrogen bonding and other non-covalent interactions within enzyme active sites makes it an effective framework for designing potent and selective inhibitors. nih.gov A significant area of focus has been the inhibition of kinases, a family of enzymes frequently dysregulated in diseases like cancer. mdpi.comresearchgate.net

Several pyrimidine-based compounds have been identified as potent inhibitors of various kinases. For example, derivatives of 7H-pyrrolo[2,3-d]pyrimidine-4-amines have been explored as potential inhibitors of Plasmodium falciparum Calcium-Dependent Protein Kinases (PfCDPKs), which are crucial for the parasite's life cycle. nih.gov Similarly, novel pyrimidin-2-amine derivatives have been developed as highly potent inhibitors of Polo-like kinase 4 (PLK4), a key regulator of centriole duplication and a target in cancer therapy. nih.gov The aminopyrimidine core is a common feature in many kinase inhibitors that have advanced to clinical trials. nih.gov Furthermore, specific pyrimidine-containing molecules have been designed to target Janus kinase 1 (JAK1) and Casein Kinase 2 (CSNK2A), enzymes involved in cytokine signaling and cell regulation. nih.govsci-hub.sesci-hub.se

Beyond kinases, pyrimidine derivatives have been evaluated as inhibitors for other enzyme classes. For instance, 2,4-disubstituted pyrimidine derivatives have been synthesized and assessed as dual inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in the pathology of Alzheimer's disease. nih.gov The incorporation of other heterocyclic rings, such as imidazole (B134444) or triazole, into the pyrimidine scaffold has been shown to enhance selectivity towards specific enzyme targets. researchgate.net

| Pyrimidine Derivative Class | Target Enzyme(s) | Therapeutic Area |

|---|---|---|

| Pyrimidin-2-amine derivatives | Polo-like kinase 4 (PLK4) | Anticancer nih.gov |

| 7H-Pyrrolo[2,3-d]pyrimidine-4-amines | Calcium-Dependent Protein Kinases (CDPKs) | Antimalarial nih.gov |

| N-arylpyrimidin-2-amine derivatives | Janus Kinase 1 (JAK1) | Anti-inflammatory, Anticancer sci-hub.sesci-hub.se |

| 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids | Casein Kinase 2 (CSNK2A) | Antiviral, Anticancer nih.gov |

| 2,4-disubstituted pyrimidine-amines | Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE) | Neurodegenerative Diseases nih.gov |

| 6-Cyclohexylmethoxy-5-(cyano-NNO-azoxy)pyrimidine-4-amine | Cyclin-dependent kinase 2 (CDK2) | Anticancer unito.it |

Exploration of Molecular Interactions, including Hydrogen Bonding and Supramolecular Assemblies, in Pyrimidine Systems

The molecular architecture and solid-state properties of pyrimidine-containing systems are largely governed by a network of non-covalent interactions. acs.org Among these, hydrogen bonding is the most significant due to its strength and directionality, acting as a primary driving force in the formation of predictable supramolecular assemblies. nih.govtandfonline.com Pyrimidine derivatives, much like the nitrogenous bases in DNA and RNA, possess both hydrogen bond donors (e.g., amino groups) and acceptors (e.g., ring nitrogens, carbonyl oxygens), predisposing them to form robust intermolecular connections. nih.govwikipedia.orgacs.org

Common hydrogen bonding motifs observed in pyrimidine systems include strong N–H···O and O–H···N interactions, which can have average energies of approximately -16.55 kcal mol⁻¹. acs.orgtandfonline.com Weaker, yet structurally significant, C–H···O, C–H···N, and C–H···F interactions also play a crucial role in stabilizing the crystal packing. acs.orgacs.orgacs.org These interactions can work in concert to form well-defined supramolecular structures, such as centrosymmetric dimers, one-dimensional chains, and complex two- or three-dimensional networks. tandfonline.comacs.org For example, in co-crystals of 2-amino-4,6-dimethoxypyrimidine (B117758) with fumaric acid, strong intermolecular N-H···O hydrogen bonds are pivotal in linking the molecular components. tandfonline.comresearchgate.net

| Interaction Type | Description | Significance in Pyrimidine Systems |

|---|---|---|

| N–H···O / O–H···N | Strong, directional hydrogen bonds between nitrogen/oxygen donors and oxygen/nitrogen acceptors. | Primary driving force for forming dimers and extended networks; crucial for molecular recognition. nih.govacs.orgtandfonline.com |

| C–H···O / C–H···N | Weaker hydrogen bonds involving carbon-hydrogen donors. | Contribute significantly to the stability and packing of supramolecular structures. acs.orgacs.orgacs.org |

| π–π Stacking | Attractive, non-covalent interactions between the aromatic pyrimidine rings. | Stabilizes crystal structures, often working in conjunction with hydrogen bonds to build 3D architectures. tandfonline.comtandfonline.comresearchgate.net |

| C–H···F | Weak hydrogen bonds involving fluorine atoms as acceptors. | Can provide additional stability to supramolecular assemblies in fluorinated pyrimidine derivatives. acs.org |

Design of Pyrimidine-Based Materials with Specific Chemical Functions

The predictable and robust nature of intermolecular interactions in pyrimidine systems allows for their use in designing functional materials beyond pharmaceuticals. By programming molecular recognition through non-covalent forces like hydrogen bonding and π-π stacking, pyrimidine scaffolds can be directed to self-assemble into ordered supramolecular structures with specific properties. tandfonline.comnih.gov

One area of exploration is the development of organogelators. A family of supramolecular organogelators has been synthesized based on chiral amino acid derivatives of 2,4,6-trichloro-pyrimidine-5-carbaldehyde. nih.gov In these systems, intermolecular hydrogen bonding leads to the formation of self-assembled β-sheet-type networks, which entrap solvent molecules to form a gel. nih.gov The choice of the amino acid spacer and the presence of long hydrocarbon tails influence the packing of the molecules, which adopt a lamellar organization in the gel state. nih.gov This demonstrates how the pyrimidine core can serve as a platform for creating soft materials where properties like viscoelasticity are dependent on the three-dimensional packing of the gelator molecules. nih.gov

Crystal engineering of pyrimidine derivatives has also led to the creation of co-crystals with tailored architectures. tandfonline.comtandfonline.com Co-crystals are crystalline solids composed of two or more different molecules held together by non-covalent interactions. By selecting appropriate co-formers, such as dicarboxylic acids like fumaric acid, it is possible to create multi-component solids where the pyrimidine derivative and the co-former are linked by strong and predictable hydrogen bonds. tandfonline.comresearchgate.net These interactions guide the assembly into specific three-dimensional supramolecular architectures, which can influence the material's physical properties, such as solubility and stability. tandfonline.com

Green Chemistry Approaches in Pyrimidine Synthesis

In line with the principles of green chemistry, efforts have been made to develop more environmentally benign methods for the synthesis of pyrimidines and their derivatives. Traditional synthetic routes often rely on volatile organic solvents (VOCs) and harsh reaction conditions, which pose environmental and safety concerns. researchgate.net Modern approaches focus on replacing these hazardous materials with safer alternatives and improving reaction efficiency.

A significant advancement is the use of deep eutectic solvents (DES) as a reaction medium. researchgate.net DES are mixtures of hydrogen bond donors and acceptors (such as choline (B1196258) chloride and urea) that form a liquid with a low melting point. They are non-flammable, have low vapor pressure, and are often biodegradable, making them an excellent green alternative to conventional solvents. researchgate.net The synthesis of intermediates for isoquinoline-based drugs has been successfully achieved in a DES, showing improved yields, reduced reaction times, and excellent selectivity, avoiding unwanted side reactions like N,N-dialkylation. researchgate.net A key advantage is the ease of recovery and reusability of the DES, making the process more cost-effective and sustainable. researchgate.net

Another green strategy involves replacing hazardous solvents with more eco-friendly options. For example, in the synthesis of the antihistamine dimethindene, which involves several steps, hazardous solvents like toluene (B28343) have been replaced with greener alternatives such as cyclopentyl methyl ether (CPME) or 2-methyltetrahydrofuran (B130290) (2-MeTHF). uniba.it These solvents are derived from renewable resources and have better environmental profiles. The reactions performed in these green solvents proceeded efficiently, demonstrating their viability as replacements for traditional, more toxic solvents in multi-step syntheses. uniba.it These approaches highlight a forward-looking trend towards sustainable chemical manufacturing in the production of pyrimidine-containing compounds.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-Methoxy-N,N-dimethylpyrimidin-4-amine, and how can reaction conditions be tailored to improve yield and purity?

- Methodological Answer : The synthesis typically involves multi-step nucleophilic substitution or condensation reactions. For example, intermediates like 4-bromo-pyrimidine derivatives can be reacted with methoxide and dimethylamine under controlled pH and temperature (e.g., 60–80°C in DMF). Purification via column chromatography (using gradients of hexane/ethyl acetate) or recrystallization improves purity. Monitoring reaction progress with TLC and optimizing stoichiometric ratios of reagents (e.g., 1.2 equivalents of dimethylamine) can enhance yields .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Assign peaks using DEPT-135 and HSQC to resolve overlapping signals (e.g., methoxy protons at δ ~3.8 ppm and methyl groups at δ ~3.0 ppm).

- Mass Spectrometry (ESI-MS) : Confirm molecular weight (e.g., [M+H]+ peak at m/z 168.1).

- IR Spectroscopy : Identify functional groups (e.g., C-O stretch of methoxy at ~1250 cm⁻¹).

Discrepancies in data should be resolved by repeating experiments under anhydrous conditions or using deuterated solvents to avoid artifacts .

Q. What safety protocols are essential for handling this compound in the laboratory?

- Methodological Answer :

- Use PPE (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation/contact.

- Store in airtight containers away from light and moisture.

- Dispose of waste via certified chemical disposal services.

- Refer to SDS sheets for spill management (e.g., neutralize with inert absorbents) .

Advanced Research Questions

Q. How can X-ray crystallography resolve the molecular structure of this compound, and what challenges arise during refinement?

- Methodological Answer :

- Data Collection : Use single crystals grown via slow evaporation (e.g., in ethanol/water). Collect diffraction data (Mo-Kα radiation, λ = 0.71073 Å) at 100 K.

- Refinement (SHELXL) : Address disorder in methoxy or methyl groups using PART/SUMP instructions. Apply anisotropic displacement parameters for non-H atoms.

- Validation : Check using R1/wR2 residuals (<5%) and Platon’s ADDSYM to detect missed symmetry .

Q. How do electronic effects of substituents influence the reactivity of this compound?

- Methodological Answer :

- Perform Hammett analysis by substituting the methoxy group with electron-withdrawing/donating groups (e.g., NO2, NH2) and measuring reaction rates (e.g., hydrolysis in acidic/basic conditions).

- Computational studies (DFT, Gaussian09): Calculate Fukui indices to predict nucleophilic/electrophilic sites. Compare HOMO-LUMO gaps to assess stability .

Q. How can structural discrepancies between computational models and experimental data (e.g., bond lengths, angles) be resolved?

- Methodological Answer :

- Parameter Validation : Ensure basis sets (e.g., 6-31G*) and solvation models (e.g., PCM) match experimental conditions (solvent, temperature).

- Crystallographic Comparison : Overlay DFT-optimized structures with X-ray data using Mercury software. Adjust torsional angles manually if steric clashes exist .

Q. What strategies are effective for designing structure-activity relationship (SAR) studies on derivatives of this compound?

- Methodological Answer :

- Substituent Variation : Synthesize analogs with modified methoxy (e.g., ethoxy) or dimethylamino groups.

- Bioassays : Test inhibition against target enzymes (e.g., kinases) using fluorescence-based assays (IC50 determination).

- Data Analysis : Use multivariate regression to correlate substituent properties (logP, molar refractivity) with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.